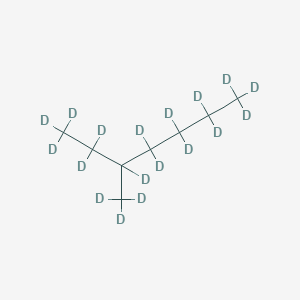
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is a deuterated hydrocarbon compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane typically involves multiple steps of deuterium exchange reactions. These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the hydrocarbon framework. Common reagents used in these reactions include deuterated solvents and deuterium gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The process is optimized to minimize the loss of deuterium and to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of deuterated alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated oxidizing agents, reducing agents, and halogenating agents. Reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to prevent the loss of deuterium atoms.
Major Products
The major products formed from these reactions are typically deuterated analogs of common organic compounds, such as deuterated alcohols, ketones, and alkanes. These products are valuable in various scientific and industrial applications.
科学研究应用
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic composition.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and delivery, as deuterated drugs can exhibit altered pharmacokinetics and reduced toxicity.
Industry: Utilized in the production of deuterated solvents and other specialized chemicals for research and industrial applications.
作用机制
The mechanism by which 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, leading to changes in reaction pathways and product distributions. This effect is exploited in various scientific studies to gain insights into reaction mechanisms and to develop new chemical processes.
相似化合物的比较
Similar Compounds
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterioheptane: Similar in structure but lacks the trideuteriomethyl group.
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuteriomethylheptane: Similar but with a different arrangement of deuterium atoms.
Uniqueness
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is unique due to its specific isotopic composition and the presence of both deuterated methyl and heptane groups. This combination provides distinct physical and chemical properties that are valuable in various scientific and industrial applications.
属性
分子式 |
C8H18 |
|---|---|
分子量 |
132.34 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-pentadecadeuterio-5-(trideuteriomethyl)heptane |
InChI |
InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D |
InChI 键 |
LAIUFBWHERIJIH-ACMKPZPJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)



![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)
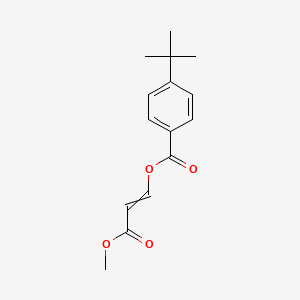
![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)
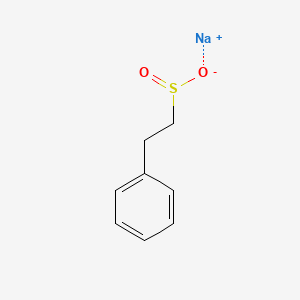
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
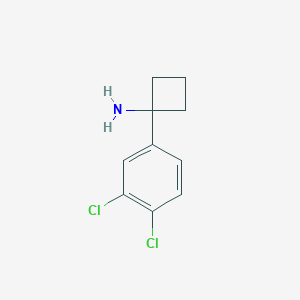
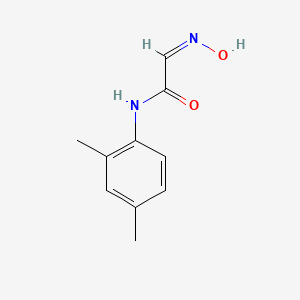
![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
